2H-1-Benzothiopyran, octahydro-, trans-
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Overview
Description
2H-1-Benzothiopyran, octahydro-, trans- is a heterocyclic compound with the molecular formula C9H16S . It is a sulfur-containing compound that belongs to the class of benzothiopyrans. This compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms. The “trans-” designation refers to the specific geometric configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran, octahydro-, trans- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of a suitable thiol with an alkene in the presence of a catalyst can yield the desired benzothiopyran structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of 2H-1-Benzothiopyran, octahydro-, trans- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran, octahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted benzothiopyrans
Scientific Research Applications
2H-1-Benzothiopyran, octahydro-, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran, octahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran, octahydro-2-methyl-: Similar structure but with a methyl group substitution.
2H-1-Benzopyran, 3,5,6,8a-tetrahydro-2,5,5,8a-tetramethyl-, trans-: Contains additional methyl groups and different ring saturation
Uniqueness
2H-1-Benzothiopyran, octahydro-, trans- is unique due to its specific geometric configuration and fully saturated structure. This makes it distinct from other benzothiopyrans and benzopyrans, which may have different substituents or degrees of saturation .
Properties
CAS No. |
54340-73-7 |
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Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
ILOILTHGYLSHSI-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCCS2 |
Canonical SMILES |
C1CCC2C(C1)CCCS2 |
Origin of Product |
United States |
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